molecular formula C12H15FN2O B1335556 2-Fluoro-N-(piperidin-4-yl)benzamide CAS No. 886494-09-3

2-Fluoro-N-(piperidin-4-yl)benzamide

Cat. No.: B1335556
CAS No.: 886494-09-3
M. Wt: 222.26 g/mol
InChI Key: UNLDWZAQCWUMQJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-N-(piperidin-4-yl)benzamide involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-N-(piperidin-4-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Fluoro-N-(piperidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and functions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological pathways, potentially affecting neurotransmitter systems and enzyme activities . The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through binding to specific receptors and enzymes.

Comparison with Similar Compounds

2-Fluoro-N-(piperidin-4-yl)benzamide can be compared with other similar compounds, such as:

  • 2-fluoro-N-piperidin-3-ylbenzamide
  • 2-fluoro-N-piperidin-2-ylbenzamide
  • 2-chloro-N-piperidin-4-ylbenzamide

These compounds share similar structural features but differ in their chemical and biological properties. The presence of different substituents (e.g., fluorine vs. chlorine) can significantly affect their reactivity and interactions with biological targets .

Properties

IUPAC Name

2-fluoro-N-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLDWZAQCWUMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299000
Record name 2-Fluoro-N-4-piperidinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886494-09-3
Record name 2-Fluoro-N-4-piperidinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886494-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-4-piperidinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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